![molecular formula C11H17ClO2S B2998051 (3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287316-94-1](/img/structure/B2998051.png)
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: is a specialized chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclic core structure. This can be achieved through a series of organic reactions, including cyclization and functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, may be employed to obtain the final product.
Analyse Des Réactions Chimiques
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: A wide range of functionalized derivatives.
Applications De Recherche Scientifique
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The exact mechanism may vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.
Cyclopentyl derivatives: Compounds containing cyclopentyl groups with varying substituents and functional groups.
Methanesulfonyl chloride derivatives: Other methanesulfonyl chloride derivatives with different bicyclic or cyclic structures.
Uniqueness: The uniqueness of (3-Cyclopentyl-1-bicyclo[11
Propriétés
IUPAC Name |
(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO2S/c12-15(13,14)8-10-5-11(6-10,7-10)9-3-1-2-4-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDYJOZGHOWFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
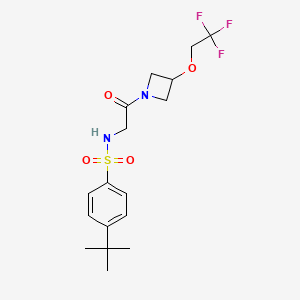
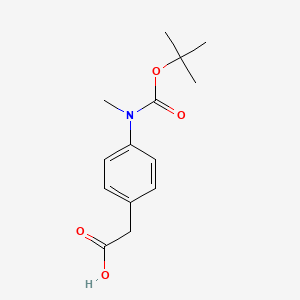
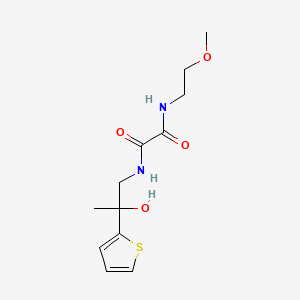
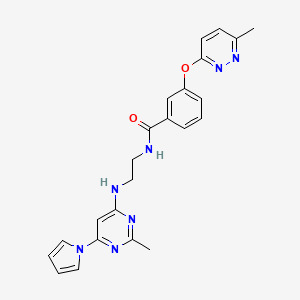
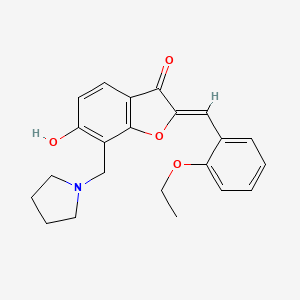
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2997977.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)
![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)
![N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide](/img/structure/B2997980.png)
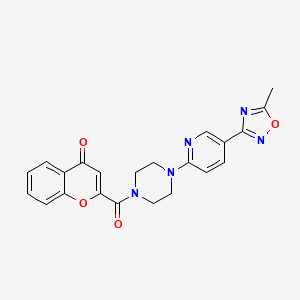
![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
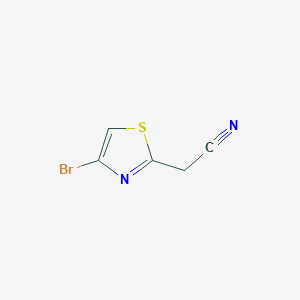
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
